3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with potential therapeutic applications. It is commonly referred to as HN-1, and it has been the subject of scientific research due to its unique properties.
Wirkmechanismus
HN-1 exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. HN-1 also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators. Additionally, HN-1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
HN-1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress. HN-1 has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
HN-1 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it an attractive target for drug development. Additionally, HN-1 has been shown to have a favorable toxicity profile, with low toxicity in animal studies. However, HN-1 has limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for HN-1 research. One direction is the development of HN-1 as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of HN-1 and its effects on various signaling pathways. Future studies should also focus on improving the solubility of HN-1 to facilitate its use in lab experiments. Finally, the development of novel derivatives of HN-1 may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion
In conclusion, HN-1 is a complex compound with potential therapeutic applications. Its unique properties have made it the subject of scientific research in the areas of cancer, inflammation, and neuroprotection. The synthesis method for HN-1 is complex, and it exerts its effects through multiple mechanisms of action. HN-1 has several advantages and limitations for lab experiments, and future directions for research include drug development, elucidation of mechanisms of action, and improvement of solubility.
Synthesemethoden
HN-1 is a complex compound that requires a multi-step synthesis method. The synthesis method involves the reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate to form 3-nitrophenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid. This intermediate is then reacted with ethylenediamine and 2-hydroxybenzoyl chloride to form HN-1.
Wissenschaftliche Forschungsanwendungen
HN-1 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. HN-1 has been studied in vitro and in vivo for its ability to inhibit cancer cell growth, reduce inflammation, and protect neurons from oxidative stress.
Eigenschaften
Molekularformel |
C27H29N3O8 |
---|---|
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
3-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29N3O8/c1-15(2)38-27(34)23-17(4)29-16(3)22(24(23)18-8-7-9-19(14-18)30(35)36)26(33)37-13-12-28-25(32)20-10-5-6-11-21(20)31/h5-11,14-15,24,29,31H,12-13H2,1-4H3,(H,28,32) |
InChI-Schlüssel |
DSYJELXGDBWBPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.